molecular formula C18H17ClFNOS B1360470 3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-20-2

3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1360470
CAS No.: 898782-20-2
M. Wt: 349.9 g/mol
InChI Key: HFZFZVAGOJCQCM-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoro-2’-morpholinomethyl benzophenone
  • 3-Chloro-5-fluoro-2’-piperidinomethyl benzophenone
  • 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone

Uniqueness

3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZFZVAGOJCQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643836
Record name (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-20-2
Record name Methanone, (3-chloro-5-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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